

Application Notes: Evaluating Zelquistinel Efficacy with the Forced Swim Test

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Compound of Interest

Compound Name: Zelquistinel

Cat. No.: B611930

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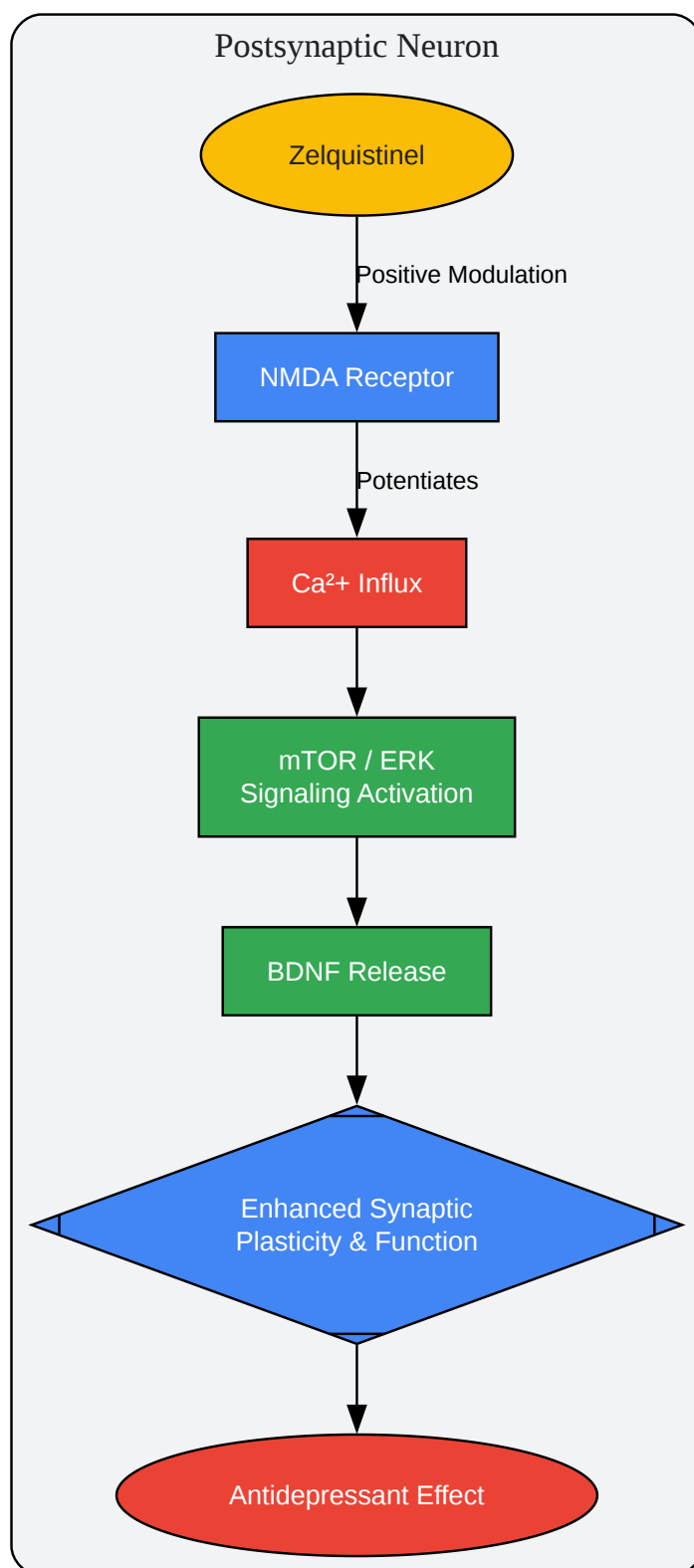
Audience: Researchers, scientists, and drug development professionals.

Introduction

Zelquistinel (formerly AGN-241751) is an orally bioavailable, small-molecule modulator of the N-methyl-D-aspartate (NMDA) receptor, currently under investigation for the treatment of major depressive disorder (MDD)[1][2]. Preclinical studies have demonstrated that **Zelquistinel** produces rapid and sustained antidepressant-like effects in rodent models[1][3][4]. The Forced Swim Test (FST) is a cornerstone behavioral assay for the preclinical screening of potential antidepressant compounds. This document provides a detailed protocol for using the FST to assess the efficacy of **Zelquistinel** and guidance on data interpretation.

Core Principle and Mechanism of Action

Zelquistinel functions as a positive allosteric modulator of the NMDA receptor. It binds to a unique site on the receptor, enhancing its function and promoting synaptic plasticity, a key process impaired in depressive disorders. This modulation leads to the activation of downstream signaling cascades, including mTOR and ERK pathways, and an increase in Brain-Derived Neurotrophic Factor (BDNF), which are associated with the therapeutic effects of rapid-acting antidepressants. Unlike NMDA receptor antagonists such as ketamine, **Zelquistinel** achieves its effects without causing sedative or dissociative side effects.



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Caption: Proposed signaling pathway for **Zelquistinel**'s action.

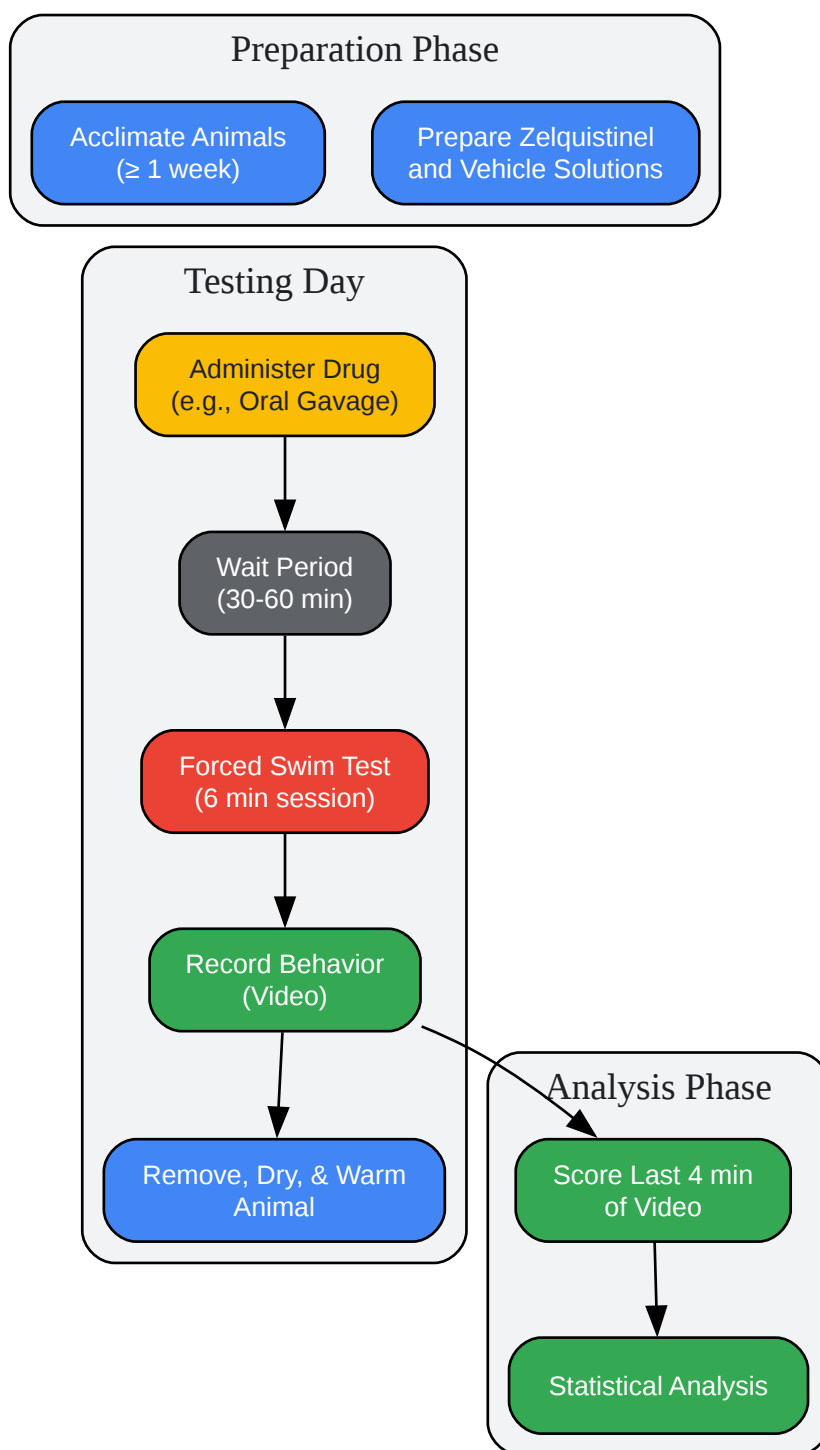
Experimental Protocol: Mouse Forced Swim Test

This protocol is adapted for mice, a common species for FST, and involves a single testing session.

3.1 Materials

- Test Apparatus: Transparent Plexiglas cylinders (20 cm diameter, 30-40 cm height).
- Water: Fill cylinders to a depth of 15-20 cm, ensuring the mouse cannot touch the bottom with its tail or feet. Water temperature should be maintained at 24-25°C.
- Test Compound: **Zelquistinel**, dissolved in an appropriate vehicle.
- Vehicle Control: The solvent used to dissolve **Zelquistinel**.
- Animals: Male mice (e.g., C57BL/6 or CD-1 strains) are commonly used. House animals under standard conditions and allow for at least one week of acclimatization before testing.
- Equipment: Timer, video camera for recording, towels, and a holding cage with a heat source for drying animals post-test.

3.2 Experimental Workflow



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Caption: Experimental workflow for the Forced Swim Test.

3.3 Procedure

- Drug Administration: Administer **Zelquistinel** or vehicle via the desired route (e.g., oral gavage). Peak plasma concentrations for **Zelquistinel** are reached approximately 30 minutes after administration. Therefore, a 30-60 minute pre-treatment time is recommended.
- Forced Swim Test:
 - Gently place the mouse into the water-filled cylinder.
 - The test duration is 6 minutes.
 - Record the entire session with a video camera for later analysis.
 - Continuously monitor the animal to ensure its safety; if it shows signs of drowning, it must be removed immediately.
- Post-Test Care: At the end of the 6-minute session, remove the mouse from the water, gently dry it with a towel, and place it in a warm, dry holding cage before returning it to its home cage.
- Apparatus Cleaning: The water should be changed, and the cylinder cleaned between animals to prevent olfactory cues from affecting subsequent tests.

3.4 Behavioral Scoring

- Analysis is typically performed on the final 4 minutes of the 6-minute test, as the initial 2 minutes are considered a period of frantic escape attempts.
- A trained observer, blind to the treatment conditions, should score the video recordings.
- The predominant behavior is scored in 5-second intervals.
- Immobility: The animal is judged to be immobile when it ceases struggling and remains floating, making only small movements necessary to keep its head above water.
- Swimming: The animal is making active swimming motions, moving around the cylinder.
- Climbing: The animal is making active movements with its forepaws, usually directed against the walls of the cylinder.

Data Presentation and Interpretation

An effective antidepressant is expected to decrease the duration of immobility and increase active, escape-oriented behaviors (swimming or climbing). The results below are representative of expected outcomes for **Zelquistinel** based on its known rapid-acting antidepressant-like effects in rodents.

Table 1: Effect of Oral **Zelquistinel** on Immobility Time in Mice

Treatment Group	Dose (µg/kg)	N	Mean Immobility (seconds) ± SEM	% Decrease vs. Vehicle
Vehicle	-	12	165.4 ± 12.1	-
Zelquistinel	10	12	130.2 ± 10.5	21.3%
Zelquistinel	30	12	95.7 ± 9.8	42.1%
Zelquistinel	100	12	72.3 ± 8.5	56.3%

Table 2: Effect of Oral **Zelquistinel** on Active Behaviors

Treatment Group	Dose (µg/kg)	N	Mean Swimming (seconds) ± SEM	Mean Climbing (seconds) ± SEM
Vehicle	-	12	60.1 ± 7.3	14.5 ± 3.2
Zelquistinel	10	12	92.5 ± 8.1	17.3 ± 3.5
Zelquistinel	30	12	125.8 ± 10.2	18.5 ± 3.8
Zelquistinel	100	12	148.2 ± 11.4	19.5 ± 4.1

Note: Data are hypothetical and for illustrative purposes.

Interpretation: A dose-dependent decrease in immobility time, coupled with an increase in swimming time, is a strong indicator of antidepressant-like activity. It is crucial to ensure that the compound does not cause general hyperlocomotion, which could be a confounding factor.

Zelquistinel has been shown not to impact general motor performance, supporting the specificity of its effects in the FST.

Conclusion

The Forced Swim Test is a reliable and validated method for assessing the antidepressant-like properties of **Zelquistinel** in rodents. A well-executed FST protocol, as detailed above, can provide crucial data on the compound's efficacy. The expected outcome—a significant reduction in immobility—aligns with **Zelquistinel**'s mechanism of action as a positive modulator of NMDA receptor function, which enhances synaptic plasticity and produces rapid antidepressant effects. These preclinical data are vital for supporting the continued clinical development of **Zelquistinel** as a novel treatment for MDD.

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